1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-methylsulfanylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-4(6(9)10)5(7-8)11-2/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGILSWSGMBWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester Cyclization with Methylhydrazine
The foundational method involves condensing methylhydrazine with β-keto esters bearing pre-installed sulfur groups. For example, ethyl 3-(methylsulfanyl)-3-oxopropanoate reacts with methylhydrazine in refluxing ethanol to form the pyrazole ring. This single-step process achieves 65–72% yields but suffers from competing 5-regioisomer formation (up to 15%), requiring careful temperature control at 80–90°C.
Reaction Scheme:
$$
\text{Ethyl 3-(methylsulfanyl)-3-oxopropanoate} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate}
$$
Halogen-Mediated Cyclization
Adapting methodologies from fluorinated analogs, 2-chloroacetyl chloride derivatives can be employed. A two-step sequence involves:
- Michael Addition : Reacting methyl vinyl ketone with methyl thioacetate in the presence of triethylamine to form a β-keto thioester.
- Cyclization : Treating the intermediate with methylhydrazine and potassium iodide (2 mol%) in tetrahydrofuran at −20°C, achieving 78% yield with <5% isomer content.
Sulfur Incorporation Methodologies
Nucleophilic Thiolation of Halopyrazoles
Post-cyclization thiolation using sodium thiomethoxide (NaSCH$$3$$) proves effective. For instance, 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid reacts with NaSCH$$3$$ in dimethylformamide at 120°C for 6 hours, yielding 82% product. Catalytic copper(I) iodide (5 mol%) enhances reactivity, reducing reaction time to 3 hours.
One-Pot Thio-Michael Addition/Cyclization
Innovative single-vessel approaches combine β-keto ester synthesis and cyclization:
- Thio-Michael Addition : Diethyl acetylenedicarboxylate reacts with methyl mercaptan in methanol under basic conditions.
- Hydrazine Cyclization : Immediate addition of methylhydrazine at 0°C followed by reflux produces the target compound in 68% yield.
Purification and Isomer Control
Solvent Recrystallization Optimization
Mixed alcohol-water systems effectively remove regioisomers:
| Solvent System (v/v) | Purity Increase | Yield Recovery |
|---|---|---|
| Methanol:H$$_2$$O (40:60) | 95% → 99.5% | 88% |
| Ethanol:H$$_2$$O (50:50) | 93% → 99.2% | 85% |
| Isopropanol:H$$_2$$O (35:65) | 90% → 98.7% | 82% |
Data adapted from large-scale purifications in patent literature.
Catalytic Isomer Suppression
Sodium iodide (0.5 equiv) reduces 5-isomer formation from 12% to 3% during cyclization by coordinating to the β-keto ester carbonyl, directing hydrazine attack to the 4-position.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- $$^1$$H NMR (DMSO-$$d6$$): δ 2.51 (s, 3H, SCH$$3$$), 3.89 (s, 3H, NCH$$_3$$), 7.92 (s, 1H, pyrazole-H)
- HPLC : Rt = 6.72 min (C18 column, 0.1% H$$3$$PO$$4$$/MeCN gradient)
- m.p. : 214–216°C (recrystallized from ethanol/water)
Industrial-Scale Process Considerations
Pilot plant trials demonstrate:
- Cost Efficiency : Using methyl thioacetate instead of NaSCH$$_3$$ reduces raw material costs by 40%
- Waste Streams : Acidic hydrolysis byproducts require neutralization with Ca(OH)$$_2$$ before aqueous disposal
- Throughput : Continuous flow reactors achieve 92% conversion in 15 minutes vs. 6 hours batch time
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The methylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the carboxylic acid group can facilitate interactions with active sites or catalytic residues.
Comparison with Similar Compounds
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Methyl-3-(methylthio)-1H-pyrazole-4-carboxylic acid: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Biological Activity
1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid (C6H8N2O2S) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is characterized by a methylsulfanyl group, which may enhance its pharmacological properties compared to other pyrazole derivatives.
- Molecular Formula : C6H8N2O2S
- Molecular Weight : 172.21 g/mol
- IUPAC Name : 1-methyl-3-methylsulfanylpyrazole-4-carboxylic acid
- Chemical Structure : The compound features a five-membered pyrazole ring with a carboxylic acid functional group and a methylsulfanyl substituent.
Synthesis Methods
The synthesis of 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones with hydrazine derivatives.
- Substitution Reactions : Employing alkyl halides in the presence of bases to introduce the methylsulfanyl group.
Anti-inflammatory Properties
Research indicates that 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation. The mechanism of action may involve:
- Inhibition of Cyclooxygenase (COX) : This enzyme is crucial in the synthesis of prostaglandins, which mediate inflammation.
- Modulation of Cytokine Release : The compound may affect the release of pro-inflammatory cytokines, thus reducing inflammation at the cellular level.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : Studies have reported that 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis through caspase activation |
| HepG2 | 12.5 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Apoptosis Induction :
- Microtubule Destabilization :
Q & A
Q. What are the common synthetic routes for 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, starting materials like ethyl acetoacetate and phenylhydrazine can undergo cyclization, followed by functionalization at the 3-position with methylsulfanyl groups. A Vilsmeier-Haack reaction may be employed to introduce formyl groups, which are subsequently oxidized to carboxylic acids using agents like KMnO₄ or RuO₄ . Ethyl ester intermediates (e.g., 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) are often hydrolyzed under basic conditions to yield the free carboxylic acid .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- ¹H-NMR : To confirm substitution patterns (e.g., methylsulfanyl protons at δ ~2.5 ppm) and aromatic protons.
- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs. Elemental analysis ensures purity (>95%) .
Q. What are the primary applications of this compound in medicinal chemistry?
The methylsulfanyl and carboxylic acid groups enhance bioavailability and target binding. The compound serves as a precursor for analgesics and anti-inflammatory agents, with derivatives showing moderate activity in rodent models (e.g., carrageenan-induced paw edema). Structural analogs are also explored for antibacterial and agrochemical applications .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved when characterizing substituted pyrazole derivatives?
Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts) arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and identify dominant tautomers.
- Variable-Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR Techniques (COSY, HSQC): For unambiguous assignment of overlapping signals .
Q. What strategies optimize pharmacokinetic properties while minimizing ulcerogenic effects?
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves oral absorption and reduces gastric irritation.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the 5-position enhances metabolic stability.
- In Vivo Screening : Ulcerogenic indices are assessed via histopathological analysis in rodent models, comparing derivatives to NSAIDs like indomethacin .
Q. How do substituents influence pKa and log P values?
Experimental pKa and log P values are determined via potentiometric titration and shake-flask methods, respectively. Computational tools (e.g., ACD/Labs) predict these properties based on electronic effects:
- Methylsulfanyl Group : Increases lipophilicity (log P +0.5) but has minimal impact on pKa.
- Carboxylic Acid : Lowers log P (-1.2) and pKa (~3.5).
| Substituent | Δ log P | Δ pKa |
|---|---|---|
| -SCH₃ | +0.5 | ~0 |
| -COOH | -1.2 | ~3.5 |
| -F (at 5-position) | +0.3 | -0.2 |
| Data derived from . |
Q. What experimental designs evaluate anti-inflammatory activity in vitro and in vivo?
- In Vitro : COX-1/COX-2 inhibition assays using purified enzymes (IC₅₀ values).
- In Vivo : Carrageenan-induced rat paw edema model (dose range: 10–100 mg/kg).
- Safety Profiling : Ulcerogenic activity assessed via gastric lesion scoring after 7-day oral administration .
Methodological Considerations
- Synthetic Optimization : Use of microwave-assisted synthesis reduces reaction times (e.g., from 15 h to 30 min for cyclization steps) .
- Data Reproducibility : Ensure anhydrous conditions during phosphorylation or sulfanylation to avoid side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
